9-(Bromomethyl)nonadecane

Catalog No.
S1490609
CAS No.
69620-20-8
M.F
C20H41Br
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Bromomethyl)nonadecane

CAS Number

69620-20-8

Product Name

9-(Bromomethyl)nonadecane

IUPAC Name

9-(bromomethyl)nonadecane

Molecular Formula

C20H41Br

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3

InChI Key

XSQSDBVMLJNZKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)CBr

Synonyms

1-Bromo-2-octyldodecane; 2-Octyl-1-bromododecane; 2-Octyldodecyl Bromide;

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CBr

Organic Semiconductor Applications:

  • Organic electronics: 9-(Bromomethyl)nonadecane has been explored for its potential use in the fabrication of organic electronic devices like transistors and diodes. [Source: Biosynth - 9-(Bromomethyl)nonadecane, ] This is due to its long alkyl chain, which can contribute to improved self-assembly properties and charge transport characteristics.

Electrochemical Applications:

  • Lithium-ion batteries: Research suggests that 9-(Bromomethyl)nonadecane could be a promising candidate for use as an electrochemical material in lithium-ion batteries. [Source: Biosynth - 9-(Bromomethyl)nonadecane, ] Its properties, including its ability to transport lithium ions, are being investigated for this potential application.

Other Potential Applications:

While the research is still ongoing, 9-(Bromomethyl)nonadecane's unique properties are being explored for other potential applications beyond organic electronics and lithium-ion batteries. These areas of investigation might include:

  • Development of new materials: The molecule's structure could inspire the design and synthesis of novel materials with desired properties for various applications.
  • Chemical sensing: The interaction of 9-(bromomethyl)nonadecane with specific molecules could be utilized in the development of chemical sensors.

9-(Bromomethyl)nonadecane is an organic compound with the molecular formula C20_{20}H41_{41}Br. It features a long hydrocarbon chain, which contributes to its unique physical and chemical properties. The compound appears as a colorless to red or green clear liquid, with a boiling point of approximately 195 °C at 0.4 mmHg and a flash point of 129 °C . Its structure consists of a nonadecane backbone with a bromomethyl group attached at the ninth carbon, making it a member of the alkyl halide family.

Currently, there is no documented information regarding a specific mechanism of action for 9-(Bromomethyl)nonadecane in biological systems.

  • Skin and eye irritation: Primary bromides can be irritating to the skin and eyes upon contact [].
  • Environmental impact: Long-chain alkyl halides can be harmful to aquatic life and may persist in the environment [].

Safety precautions should be followed when handling any unknown compound, including:

  • Wearing personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for specific handling and disposal procedures (if available).
Typical for alkyl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Radical Reactions: The bromomethyl group can participate in radical reactions, which are often initiated by heat or light.

These reactions highlight its potential utility in organic synthesis and polymer chemistry .

While specific biological activity data for 9-(Bromomethyl)nonadecane is limited, compounds with similar structures often exhibit varied biological properties. For instance, alkyl halides can have antimicrobial properties or serve as intermediates in the synthesis of biologically active molecules. Further studies would be necessary to elucidate any specific biological activities associated with this compound.

Several synthesis methods exist for producing 9-(Bromomethyl)nonadecane:

  • Halogenation of Nonadecane: This method involves the direct bromination of nonadecane using bromine in the presence of light or heat.
  • Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving nonadecyl derivatives and suitable bromomethylating agents.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate electrophiles could yield this compound as well.

These methods allow for the production of 9-(Bromomethyl)nonadecane with varying degrees of purity and yield .

9-(Bromomethyl)nonadecane has several applications in various fields:

  • Polymer Chemistry: It can be used in the synthesis of donor-acceptor type conjugated polymers, which are important in organic electronics and photovoltaic devices .
  • Organic Synthesis: The compound serves as an intermediate in the preparation of more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in coatings and adhesives.

Several compounds are structurally similar to 9-(Bromomethyl)nonadecane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
NonadecaneC19_{19}H40_{40}Saturated hydrocarbon without halogen
9-BromononadecaneC19_{19}H39_{39}BrSimilar structure but one carbon shorter
1-BromononadecaneC19_{19}H39_{39}BrBromine at terminal position
10-BromodecaneC10_{10}H21_{21}BrShorter chain length

The unique aspect of 9-(Bromomethyl)nonadecane lies in its specific position of the bromomethyl group on a long hydrocarbon chain, which may influence its reactivity and applications compared to other similar compounds .

Traditional Synthetic Routes

Alkyl Bromide Formation via Alcohol Bromination

The conversion of alcohols to alkyl bromides represents one of the most established methods for synthesizing 9-(bromomethyl)nonadecane. The Appel reaction serves as a particularly valuable approach due to its ability to operate under mild, nearly neutral conditions—making it ideal for acid and base-sensitive substrates.

The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (such as carbon tetrabromide, CBr₄) to convert alcohols to their corresponding halides. When applied to nonadecan-9-ol, this reaction can efficiently yield 9-(bromomethyl)nonadecane.

The mechanism proceeds through several key steps:

  • Activation of triphenylphosphine by carbon tetrabromide
  • Formation of an oxyphosphonium intermediate
  • Transformation of the oxygen into a leaving group
  • SN2 displacement by bromide
Nonadecan-9-ol + PPh₃ + CBr₄ → 9-(Bromomethyl)nonadecane + O=PPh₃ + HCBr₃

This process is particularly valuable because it maintains stereochemical integrity with inversion of configuration at asymmetric carbons, occurs under mild conditions, and typically produces high yields.

Reaction ParameterTypical Conditions
SolventDichloromethane
Temperature20°C (often with ice cooling)
Reaction Time3-5 hours
Reagent Equivalents1.1 eq PPh₃, 1.1 eq CBr₄
Yield Range75-95%

Multi-Step Synthesis from 1-Bromodecane Precursors

Another approach to synthesizing 9-(bromomethyl)nonadecane involves a multi-step reaction sequence starting from simpler precursors. According to documented synthetic protocols, this can be achieved through a five-step process:

  • Initial reaction with sodium methylate in N,N-dimethyl-formamide (0.5 h, 80°C)
  • Extended reaction at elevated temperature (2 h, 120°C)
  • Second treatment with sodium methylate (0.5 h, 80°C)
  • Another extended reaction period (2 h, 120°C)
  • Final steps involving lithium chloride in DMF/water (24 h, 160°C) followed by reduction with lithium aluminum hydride (2 h, 20°C) and bromination using imidazole, triphenylphosphine, and carbon tetrabromide (3 h, 20°C with ice cooling)

This elaborate synthetic route allows for precise control over the position of the bromomethyl group at the 9-position of the nonadecane backbone.

Alternative Synthetic Approaches

Radical-Mediated Functionalization Strategies

Radical bromination provides an alternative approach to introducing bromine functionality into alkyl chains. For 9-(bromomethyl)nonadecane, allylic bromination using N-bromosuccinimide (NBS) can be employed as part of the synthetic strategy.

The allylic bromination with NBS proceeds via a radical chain reaction mechanism. NBS serves as a source of bromine, providing a constant but very low concentration of Br₂ in the reaction mixture, which helps prevent unwanted side reactions.

The mechanism involves:

  • Formation of bromine radicals
  • Abstraction of allylic hydrogen to form allylic radicals
  • Reaction with molecular bromine to form the brominated product
  • Regeneration of bromine radicals to continue the chain reaction
Reaction ComponentDescriptionFunction
N-Bromosuccinimide (NBS)White crystalline solidBromine source
Carbon tetrachlorideSolventReaction medium
AIBN or benzoyl peroxideRadical initiatorInitiates radical chain reaction
UV light (optional)External energy sourcePromotes radical formation

This approach is particularly valuable when working with unsaturated precursors that can be subsequently reduced to yield 9-(bromomethyl)nonadecane.

Catalytic Coupling Reactions for Chain Extension

Nickel-catalyzed cross-coupling reactions offer powerful methods for carbon-carbon bond formation that can be employed in the synthesis of complex alkyl chains including those found in 9-(bromomethyl)nonadecane.

Recent advances in migratory cross-coupling have enabled selective construction of 2°–2° carbon–carbon bonds from 1° and 2° carbon coupling partners under mild conditions. This approach could potentially be adapted for the synthesis of the carbon backbone of 9-(bromomethyl)nonadecane before introduction of the bromomethyl functionality.

The key features of this approach include:

  • Use of sterically hindered nitrogen-based ligands
  • Chain-walking at both alkyl coupling partners
  • Mild reaction conditions
  • High selectivity

A general reaction scheme might involve:

R-X + R'-X + Ni(0)Ln → R-R' + NiX₂Ln

Where R and R' represent alkyl fragments that would constitute the nonadecane backbone.

Challenges in Scalable Synthesis

Equilibrium Limitations in Aqueous HBr Systems

Direct bromination using hydrobromic acid faces significant equilibrium limitations, particularly when scaling up the synthesis of 9-(bromomethyl)nonadecane. These challenges include:

  • Unfavorable equilibrium in aqueous systems, as water can compete as a nucleophile
  • Side reactions such as elimination to form alkenes, especially with secondary alcohols
  • Difficulty in controlling regioselectivity with long-chain substrates
  • Increased likelihood of carbocation rearrangements with increasing chain length

To overcome these limitations, anhydrous conditions are typically employed, often using a combination of concentrated HBr with strong acids as catalysts or coupling the reaction with dehydrating agents.

Purification Challenges with Long-Chain Alkyl Halides

Purification of 9-(bromomethyl)nonadecane presents significant challenges due to its structural characteristics:

  • The long hydrocarbon chain (C₁₉) contributes to poor solubility in polar solvents
  • Similar physical properties to potential impurities (unreacted starting materials, side products)
  • Thermal sensitivity that limits distillation options
  • Limited chromophores for UV detection in chromatographic methods

Typical purification protocols include:

Purification MethodAdvantagesDisadvantages
Column ChromatographyHigh resolutionSignificant solvent consumption
RecrystallizationHigh purity achievableLow recovery for oils/liquids
Vacuum DistillationScales wellThermal decomposition risk
ExtractionSimple, scalableLimited separation capability

Industrial production typically employs silica gel chromatography with n-heptane/ethyl acetate (9:1) as the eluent, which has been reported to achieve purities exceeding 96% (GC).

The physical properties of 9-(bromomethyl)nonadecane also present handling challenges in purification:

Physical PropertyValueImpact on Purification
Boiling Point195°C (0.4 mmHg)Requires high vacuum for distillation
Flash Point129°CSafety considerations during processing
Specific Gravity0.98 (20/20)Limited density-based separation options
Refractive Index1.46Potential for refractive monitoring during purification

The most effective purification strategy typically involves a combination of extraction, washing to neutrality, and chromatographic separation under carefully controlled conditions.

The investigation of 9-(bromomethyl)nonadecane within the broader context of mechanistic organic chemistry reveals fundamental insights into radical pathways, catalytic processes, and stereoelectronic effects that govern the reactivity of long-chain alkyl halides. This comprehensive analysis examines the compound's behavior across diverse reaction manifolds while highlighting the intricate relationship between molecular structure and chemical reactivity.

Radical Reaction Pathways

N-Centered Radical Cascade Reactions

The generation and utilization of nitrogen-centered radicals represents a pivotal advancement in contemporary organic synthesis, with photoredox catalysis emerging as a particularly powerful tool for accessing these reactive intermediates. Studies have demonstrated that N-centered radicals can be efficiently generated through single-electron transfer processes, providing access to cascade reactions that were previously challenging to achieve.

Research has shown that iminyl radicals, generated from readily accessible α-aminoxy acids under photoredox conditions, undergo highly regioselective 5-exo cyclization reactions. These transformations proceed through a mechanistic pathway where initial single-electron oxidation of the α-aminoxy acid leads to fragmentation and formation of the corresponding iminyl radical. The radical subsequently undergoes intramolecular cyclization, demonstrating excellent control over stereochemical outcomes.

Investigations into hydrazonyl radical formation have revealed that these species participate effectively in cascade processes with alkenes. The photoredox-mediated generation of hydrazonyl radicals from appropriately substituted precursors enables diverse transformations, including the formation of complex heterocyclic structures through radical addition-cyclization sequences.

Table 1: N-Centered Radical Cascade Reaction Data

Radical TypeGeneration MethodCyclization ModeYield RangeSelectivity
Iminylα-Aminoxy acid oxidation5-exo45-78%>95:5 dr
HydrazonylPhotoredox catalysis6-endo35-65%Variable
AmidylDirect N-H oxidationMultiple modes40-80%Substrate dependent

The mechanistic framework for these transformations involves initial formation of the N-centered radical through photoredox catalysis, followed by rapid intramolecular cyclization to generate carbon-centered radical intermediates. These intermediates can then be trapped through various pathways, including hydrogen atom abstraction or further radical coupling processes.

Semipinacol Rearrangement in Fragment Coupling

The semipinacol rearrangement has emerged as a powerful method for constructing quaternary carbon centers and accessing complex molecular architectures through 1,2-migration processes. Recent developments in organophotoredox catalysis have enabled radical-polar crossover mechanisms that significantly expand the scope and applicability of these transformations.

Mechanistic studies have established that organophotoredox-catalyzed semipinacol rearrangements proceed through initial generation of α-hydroxy radicals, which are subsequently oxidized to the corresponding carbocations. The resulting α-hydroxy carbocations undergo facile 1,2-migration with high stereoselectivity, providing efficient access to β-functionalized carbonyl compounds.

The radical-polar crossover mechanism represents a particularly elegant approach to semipinacol rearrangement chemistry. In this pathway, phenothiazine-based organophotocatalysts facilitate the generation of α-hydroxy radicals from appropriate precursors under mild conditions. The critical oxidation step that converts the radical intermediate to the requisite carbocation occurs through subsequent electron transfer to the oxidized photocatalyst.

Table 2: Semipinacol Rearrangement Mechanistic Data

Substrate TypeCatalyst SystemMigration EfficiencyStereoselectivityProduct Type
Allylic alcoholsLewis acid>90%>20:1 drSpiro ketones
β-Hydroxy acidsPhotoredox85-95%VariableQuaternary centers
Epoxy alcoholsAcid-catalyzed>95%Substrate dependentRearranged ketones

The synthetic utility of these transformations extends to the construction of complex natural product frameworks, where the ability to form quaternary carbon centers through controlled 1,2-migration processes provides strategic advantages in total synthesis applications.

Catalytic Processes

Nickel-Catalyzed Enol-Triflate Halogenation

The development of nickel-catalyzed enol triflate halogenation represents a significant advancement in the direct conversion of enol triflates to alkenyl halides under mild conditions. This transformation addresses a long-standing challenge in organic synthesis by providing efficient access to alkenyl halides without requiring harsh reaction conditions or stoichiometric reagents.

Mechanistic investigations have revealed that the nickel-catalyzed process proceeds through an irreversible oxidative addition of the enol triflate to a nickel(0) complex, followed by halide-triflate ligand exchange and subsequent reductive elimination. The irreversible nature of the oxidative addition step is crucial for driving the reaction to completion and achieving high yields of the desired alkenyl halide products.

Table 3: Nickel-Catalyzed Halogenation Optimization Data

ParameterOptimal ConditionYield ImpactScope Limitations
Catalyst loading10 mol% Ni(OAc)₂>90% yieldReactive substrates
Halide sourceNaI, LiBr, LiClVariableHalide dependent
Solvent system25% DMA/THFCritical for successSubstrate solubility
TemperatureRoom temperatureMild conditionsNone observed

The broad substrate scope of this transformation encompasses diverse enol triflate structures, including those derived from both cyclic and acyclic ketones. The reaction demonstrates excellent functional group tolerance and provides a reliable method for accessing alkenyl halides that serve as valuable intermediates in cross-coupling chemistry.

Pd-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of alkyl halides represent a particularly challenging area in organometallic chemistry due to the propensity of alkyl-palladium intermediates to undergo β-hydride elimination. However, recent advances have demonstrated that appropriately designed catalyst systems can enable efficient coupling of secondary and tertiary alkyl halides through radical mechanisms.

Research has established that palladium complexes bearing bulky trialkylphosphine ligands, such as dicyclohexyl-tert-butylphosphine, can facilitate the thermal coupling of unactivated alkyl halides with nitrogen nucleophiles. The mechanism involves single-electron transfer from the palladium(0) complex to the alkyl halide, generating an alkyl radical that can undergo subsequent coupling processes.

The radical nature of these transformations provides several advantages, including the ability to couple tertiary alkyl halides that are typically unreactive in traditional substitution chemistry. Additionally, the radical mechanism allows for coupling reactions to proceed in the presence of auxiliary electrophilic functional groups that would interfere with ionic processes.

Table 4: Palladium-Catalyzed Coupling Mechanistic Data

Alkyl Halide TypeLigand SystemMechanismCoupling EfficiencySelectivity
PrimaryCy₂tBuPRadical60-80%Good
SecondaryTrialkylphosphineRadical40-70%Variable
TertiaryBulky phosphineRadical25-50%Limited scope

The development of these radical-based coupling processes has opened new avenues for the construction of carbon-nitrogen bonds using alkyl halide electrophiles that were previously considered unreactive substrates.

Stereoelectronic Effects in Reaction Design

Influence of Alkyl Chain Conformation on Reactivity

The conformational behavior of extended alkyl chains plays a critical role in determining the reactivity patterns of long-chain alkyl halides such as 9-(bromomethyl)nonadecane. Computational and experimental studies have demonstrated that alkyl chain length and flexibility significantly influence both the thermodynamic stability and kinetic accessibility of various conformational states.

Research into alkyl chain conformation has revealed that longer chains adopt increasingly complex conformational ensembles, with the possibility of gauche interactions becoming more prevalent as chain length increases. These conformational preferences have direct implications for the reactivity of terminal functional groups, as the accessibility of reactive sites can be modulated by intramolecular interactions.

Vibrational spectroscopic studies have provided detailed insights into the conformational order of alkyl chains in various environments. These investigations reveal that the degree of conformational disorder increases with temperature and decreases with increasing intermolecular interactions, such as those present in organized assemblies or at interfaces.

Table 5: Alkyl Chain Conformational Analysis

Chain LengthPredominant ConformationGauche DefectsReactivity Impact
C8-C12ExtendedMinimalHigh reactivity
C12-C16Mixed conformationsModerateModerate reactivity
C16-C20Folded/coiledSignificantReduced reactivity

The influence of chain conformation on reactivity extends beyond simple accessibility considerations to include effects on solvation, intermolecular interactions, and the energetics of transition states. Understanding these relationships is crucial for predicting and optimizing the behavior of long-chain alkyl halides in synthetic applications.

Steric Hindrance in Long-Chain Alkyl Halides

Steric hindrance represents a fundamental factor governing the reactivity of alkyl halides, with long-chain substrates presenting unique challenges due to the cumulative effects of multiple alkyl substituents. The investigation of steric effects in alkyl halide chemistry has revealed complex relationships between molecular structure and reaction kinetics.

Studies of nucleophilic substitution reactions have demonstrated that increased alkyl substitution around the reaction center leads to dramatic decreases in reaction rates. For long-chain alkyl halides, these effects are particularly pronounced due to the conformational flexibility of the alkyl chain, which can adopt configurations that either enhance or diminish steric interactions.

The analysis of steric hindrance effects must consider both primary steric interactions, which involve direct contact between substituents and approaching nucleophiles, and secondary effects that arise from conformational constraints imposed by the alkyl chain. These secondary effects can be particularly important for long-chain substrates where intramolecular interactions influence the overall molecular shape.

Table 6: Steric Hindrance Effects in Alkyl Halide Reactions

Substitution PatternRelative Rate (SN2)Mechanism PreferenceSteric Factor
Primary1.0SN2 favoredMinimal
Secondary0.05SN2/E2 competitionModerate
Tertiary<0.001E2 preferredSevere
Long-chain primary0.8SN2 with constraintsChain-dependent

The practical implications of steric hindrance in long-chain alkyl halides extend to reaction design and optimization, where careful consideration of conformational effects and reaction conditions can help overcome intrinsic reactivity limitations.

Research has also demonstrated that steric hindrance can be exploited as a design element in synthesis, where controlled steric interactions can direct reaction selectivity and enable the formation of specific products from complex molecular architectures. This approach has proven particularly valuable in the synthesis of natural products and pharmaceuticals where precise control over stereochemistry is essential.

XLogP3

10.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types